(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

Catalog No.
S687858
CAS No.
122225-33-6
M.F
C15H20O4
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

CAS Number

122225-33-6

Product Name

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid

IUPAC Name

(2R)-2-benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1

InChI Key

TWMRLCPQQCHIBH-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O
  • Pharmaceuticals

    Due to its chiral center and functional groups, (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has potential as a building block for drugs. Researchers are investigating its use in synthesizing new molecules with potential therapeutic applications [].

  • Natural Products

    Some naturally occurring molecules share structural features with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Researchers can use this compound as a starting material to create more complex molecules that mimic natural products []. These synthetic molecules may have similar biological properties to the natural products, which could be useful for drug discovery or understanding biological processes.

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, with the chemical formula C15H20O4C_{15}H_{20}O_{4} and CAS number 122225-33-6, is a complex organic compound characterized by its unique structure. It features a benzyl group attached to a four-carbon chain, which includes a tert-butoxy group and an oxo functional group. This compound has a molecular weight of approximately 264.32 g/mol and exhibits properties such as high gastrointestinal absorption and good skin permeation potential .

The reactivity of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid primarily involves nucleophilic addition reactions due to the presence of the carbonyl group. It can participate in various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Condensation: It may undergo condensation reactions to form larger molecules or polymers.

These reactions highlight its versatility as a building block in organic synthesis.

Several synthetic routes can be employed to produce (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as benzyl alcohol and tert-butyl acrylate.
  • Reaction Conditions: Common methods include:
    • Michael Addition: Using nucleophiles to add across the double bond of acrylates.
    • Oxidation: Converting intermediates into the desired carbonyl compounds.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity levels.

These methods emphasize the compound's accessibility for research and potential industrial applications .

(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a potential precursor in drug development, particularly in designing anti-inflammatory agents.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigated for its properties in polymer chemistry due to its functional groups that can enhance material properties.

These applications underscore the compound's significance in both academic research and industrial contexts .

Several compounds share structural similarities with (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Here’s a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexNotable Features
(S)-3-Benzyl-4-methoxy-4-oxobutanoic acid182247-45-60.88Contains a methoxy group instead of tert-butoxy
3-Benzyl-4-methoxy-4-oxobutanoic acid651013-72-80.88Similar structure but lacks chirality
2-Methyl-1-phenylpropan-2-yl acetate151-05-30.86Different functional groups; more hydrophobic
Ethyl 2-Acetyl-4-phenylbutanoate5337-63-30.85Contains an ethyl ester; different reactivity

These compounds highlight the unique structural features of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, particularly its chirality and specific functional groups that may influence its biological activity and chemical reactivity .

XLogP3

2.5

Dates

Last modified: 08-15-2023

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